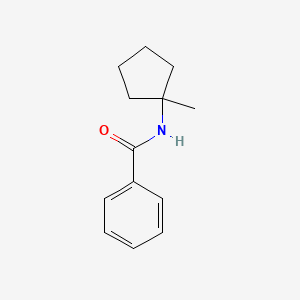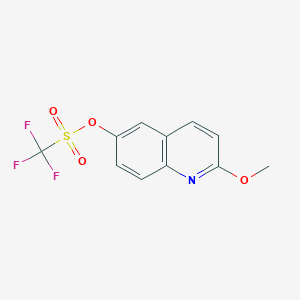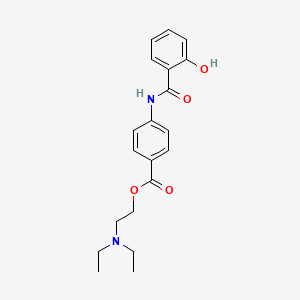
3-Desmethyl Trimethoprim Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Desmethyl Trimethoprim Sulfate is a derivative of trimethoprim, an antibiotic commonly used to treat bacterial infections This compound is formed through the demethylation of trimethoprim, resulting in the removal of a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Desmethyl Trimethoprim Sulfate typically involves the demethylation of trimethoprim. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Desmethyl Trimethoprim Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, trimethoprim.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may regenerate trimethoprim.
Aplicaciones Científicas De Investigación
3-Desmethyl Trimethoprim Sulfate has several scientific research applications:
Environmental Science: It is studied for its role in the biodegradation of antibiotics in the environment.
Pharmacology: Research focuses on its potential as an antibacterial agent and its interactions with bacterial enzymes.
Chemistry: It is used as a model compound to study demethylation reactions and the effects of structural modifications on biological activity.
Mecanismo De Acción
The mechanism of action of 3-Desmethyl Trimethoprim Sulfate involves the inhibition of bacterial dihydrofolate reductase (DHFR), similar to trimethoprim. By inhibiting this enzyme, the compound prevents the synthesis of tetrahydrofolic acid (THF), which is essential for bacterial DNA and protein synthesis . This leads to the inhibition of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: The parent compound, which also inhibits DHFR but has a methyl group that 3-Desmethyl Trimethoprim Sulfate lacks.
Pyrimethamine: Another antifolate compound used to treat parasitic infections, structurally similar to trimethoprim.
Methotrexate: A chemotherapeutic agent that also inhibits DHFR but is used primarily in cancer treatment.
Uniqueness
This compound is unique due to its specific demethylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound. Its role in environmental degradation of antibiotics also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H16N4O6S |
|---|---|
Peso molecular |
356.36 g/mol |
Nombre IUPAC |
[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H16N4O6S/c1-21-9-4-7(3-8-6-16-13(15)17-12(8)14)5-10(11(9)22-2)23-24(18,19)20/h4-6H,3H2,1-2H3,(H,18,19,20)(H4,14,15,16,17) |
Clave InChI |
VGGZAVHUTMHRDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)OS(=O)(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


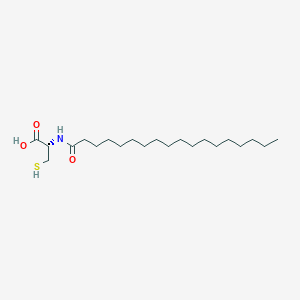
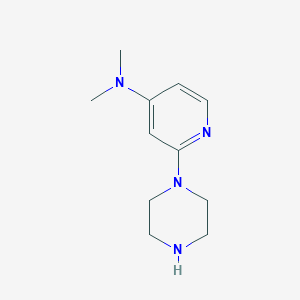


![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
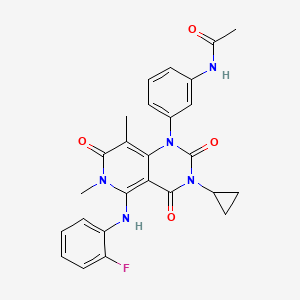
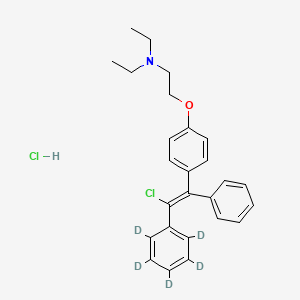
![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
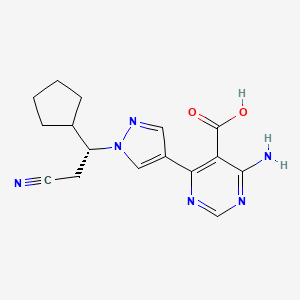
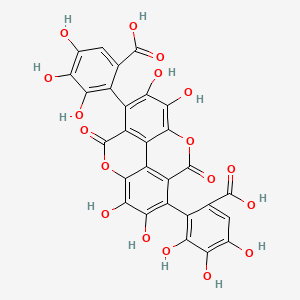
![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
